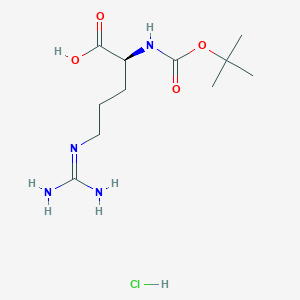

(S)-2-tert-Butoxycarbonylamino-5-guanidinopentanoic acid

Description

Boc-Arg-OH.HCl (tert-butyloxycarbonyl-L-arginine hydrochloride) is a protected derivative of the amino acid L-arginine, widely used in peptide synthesis. Its molecular formula is C₁₁H₂₃ClN₄O₄, with a molar mass of 310.78 g/mol . The compound features a Boc (tert-butyloxycarbonyl) group protecting the α-amino group, while the guanidine side chain of arginine remains unprotected. This configuration makes it soluble in polar solvents like water (slightly), acetic acid, and methanol, though solubility varies with hydration states (e.g., monohydrate forms) .

Key physical properties include:

- Melting Point: >109°C (sublimation)

- Boiling Point: 494°C at 760 mmHg

- Storage: Requires protection from moisture and light at room temperature .

Boc-Arg-OH.HCl is critical in solid-phase peptide synthesis (SPPS) due to its compatibility with Boc-based strategies, enabling selective deprotection under acidic conditions .

Propriétés

Numéro CAS |

35897-34-8 |

|---|---|

Formule moléculaire |

C11H22N4O4 |

Poids moléculaire |

274.32 g/mol |

Nom IUPAC |

5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14) |

Clé InChI |

HSQIYOPBCOPMSS-UHFFFAOYSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)O.[Cl-] |

SMILES canonique |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O |

Synonymes |

35897-34-8; Boc-Arg-OHhydrochloride; (S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoicacidhydrochloride; Boc-L-Arg-OH.HCl; Nalpha-Boc-L-argininehydrochloride; ST50319380; Boc-Arg-OH.HCl; N-ALPHA-BOC-L-ARGININEHYDROCHLORIDE; PubChem12902; AC1MC5ME; 114622-81-0; Boc-Arg-OHHClH2O; Boc-Arg-OH.HCl.H2O; 15063_ALDRICH; N-BOC-D-Argininehydrochloride; SCHEMBL8630295; Jsp006432; 15063_FLUKA; N|A-Boc-L-argininehydrochloride; HDELGKMVZYHPPB-FJXQXJEOSA-N; MolPort-002-915-556; AKOS015910917; AKOS015924220; AK161889; LP086419 |

Origine du produit |

United States |

Méthodes De Préparation

Boc Protection of L-Arginine

The α-amino group of L-arginine is protected using tert-butoxycarbonyl chloride (Boc-Cl) under alkaline conditions. Key parameters include:

-

Base Selection : Sodium hydroxide (NaOH) is preferred for maintaining pH 9–10 during the reaction.

-

Solvent System : A mixture of 1,4-dioxane and water (4:1 v/v) enhances Boc-Cl solubility while preventing hydrolysis.

-

Temperature Control : The reaction is conducted at 0–5°C to minimize side reactions.

After Boc-Cl addition, the mixture is stirred for 4–6 hours, followed by acidification to pH 2–3 using hydrochloric acid (HCl) to precipitate the Boc-protected intermediate.

Table 1: Reaction Conditions for Boc Protection

Hydrochloride Salt Formation

The Boc-protected arginine is converted to its hydrochloride salt via HCl treatment. Critical considerations include:

-

Acid Concentration : 6 M HCl ensures complete protonation of the α-amino group.

-

Crystallization : The product is recrystallized from ethanol/water (3:1) to achieve >98% purity.

-

Drying : Lyophilization or vacuum drying removes residual solvents.

Optimization Challenges and Solutions

Byproduct Formation During Protection

The use of Boc-Cl in aqueous alkaline media risks hydrolysis to tert-butanol and CO₂. To mitigate this:

Deprotection and Stability Issues

As highlighted in studies on analogous arginine derivatives, premature deprotection during storage or subsequent reactions is a concern. Solutions include:

-

Stabilizing Additives : Citric acid (0.1% w/v) inhibits racemization during storage.

-

Anhydrous Storage : Storing the hydrochloride salt under nitrogen at -20°C preserves integrity.

Industrial-Scale Production Insights

Large-scale synthesis (e.g., 100 kg batches) employs:

-

Continuous Flow Reactors : Enhance mixing and temperature control during Boc protection.

-

In-Line pH Monitoring : Automated systems maintain optimal alkalinity, reducing manual adjustments.

-

Yield Data : Pilot-scale trials report yields of 85–90% with purity >98% (HPLC).

Comparative Analysis of Methodologies

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Industrial Scale | Laboratory Scale |

|---|---|---|

| Reactor Type | Continuous flow | Batch reactor |

| Temperature Control | Jacketed reactors (±0.5°C) | Ice baths (±2°C) |

| Yield | 85–90% | 70–80% |

| Purity | >98% (HPLC) | 95–97% (TLC) |

Emerging Techniques and Innovations

Recent advances include:

Analyse Des Réactions Chimiques

Boc-Arg-OH.HCl undergoes various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield free L-arginine.

Peptide Coupling: Boc-Arg-OH.HCl is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds. This reaction typically involves coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: The guanidino group of arginine can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Overview

Boc-Arg-OH.HCl is extensively used as a building block in the synthesis of peptides and proteins. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions during solid-phase peptide synthesis (SPPS), enhancing the stability and solubility of arginine in organic solvents.

Key Features

- Molecular Formula : C₁₁H₂₃ClN₄O₄

- Molecular Weight : 292.79 g/mol

- Purity : ≥97%

Case Study: Solid-Phase Peptide Synthesis

In a study aimed at synthesizing bioactive peptides, Boc-Arg-OH.HCl was utilized to construct various peptide chains. The incorporation of this compound facilitated the formation of peptide bonds and improved yields in SPPS processes. The efficiency of the synthesis was attributed to the stable protection offered by the Boc group, allowing for multiple coupling steps without premature deprotection.

Biological Studies

Overview

The compound is instrumental in studying enzyme-substrate interactions, protein folding, and other biochemical processes. Its role as an intermediate in peptide synthesis makes it vital for understanding various cellular functions.

Applications in Research

- Enzyme Interactions : Boc-Arg-OH.HCl has been used to investigate the binding affinities of enzymes with substrates that contain arginine residues.

- Protein Folding Studies : Researchers have employed this compound to analyze how arginine-containing peptides fold and interact within cellular environments.

Medicinal Chemistry

Overview

Boc-Arg-OH.HCl serves as a precursor for synthesizing arginine-containing pharmaceuticals and bioactive peptides. Its application extends to drug development, particularly in creating compounds that mimic natural peptides.

Case Study: Pharmaceutical Development

A recent investigation focused on synthesizing a series of arginine-rich peptides using Boc-Arg-OH.HCl as a starting material. These peptides exhibited significant biological activity against specific cancer cell lines, demonstrating the compound's potential in therapeutic applications.

Chemical Analysis

Overview

In analytical chemistry, Boc-Arg-OH.HCl is utilized as a standard reference material in mass spectrometry and other analytical techniques. Its defined structure allows for accurate calibration and validation of analytical methods.

| Application Area | Details |

|---|---|

| Peptide Synthesis | Building block for solid-phase peptide synthesis |

| Biological Studies | Investigating enzyme interactions and protein folding |

| Medicinal Chemistry | Precursor for arginine-containing pharmaceuticals |

| Chemical Analysis | Standard reference material for mass spectrometry |

Mécanisme D'action

The mechanism of action of Boc-Arg-OH.HCl primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of arginine from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino group, allowing the peptide to assume its native structure and function .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Boc-Arg-OH.HCl belongs to a family of arginine derivatives modified for specific synthetic needs. Below is a comparative analysis with structurally or functionally related compounds:

Boc-D-Arg-OH.HCl

- Molecular Formula : C₁₁H₂₂N₄O₄·HCl·H₂O

- Molecular Weight : 328.8 g/mol .

- Key Difference : The D-enantiomer (D-arginine) exhibits stereochemical differences, affecting peptide conformation and biological activity. This variant is less common in natural peptide synthesis but valuable in studying chiral interactions .

Fmoc-Arg-OH.HCl

- Molecular Formula : C₂₁H₂₄N₄O₄·HCl

- Molecular Weight : 432.9 g/mol .

- Key Difference : Uses an Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc. Fmoc is base-labile, enabling orthogonal deprotection strategies in SPPS. This compound is preferred in Fmoc/t-Bu methodologies due to its stability under acidic conditions .

Boc-Arg(NO₂)-OH

- Molecular Formula : C₁₁H₂₁N₅O₆

- Molecular Weight : 319.3 g/mol (approximate) .

- Key Difference: Incorporates a nitro (NO₂) group on the guanidine side chain, enhancing stability during synthesis but requiring additional deprotection steps (e.g., catalytic hydrogenation) .

H-Arg(NO₂)-OMe·HCl

- Molecular Formula : C₇H₁₅N₅O₄·HCl

- Molecular Weight : 269.7 g/mol .

- Key Difference: Lacks a protecting group on the α-amino moiety, making it unsuitable for stepwise SPPS. Primarily used in solution-phase synthesis or as a precursor for nitro-arginine-containing peptides .

Data Table: Comparative Properties of Arginine Derivatives

Activité Biologique

Boc-Arg-OH.HCl, or N-(tert-butoxycarbonyl)-L-arginine hydrochloride, is a derivative of the amino acid arginine that plays a significant role in various biological processes. This article explores its synthesis, properties, and biological activities, supported by relevant data tables and research findings.

Boc-Arg-OH.HCl is synthesized through the protection of the amino group in arginine with a tert-butoxycarbonyl (Boc) group. This protection enhances the stability and solubility of arginine in organic solvents, making it suitable for peptide synthesis. The compound has a molecular formula of C₁₁H₂₃ClN₄O₄ and a molecular weight of 292.79 g/mol .

1. Peptide Synthesis and Bioactivity

Boc-Arg-OH.HCl is widely used as a building block in peptide synthesis. The guanidine group in arginine facilitates cation-π interactions, which are crucial for protein structure and function. These interactions contribute to the stability of peptide conformations and enhance their biological activity .

Table 1: Biological Activities of Peptides Containing Arginine

| Peptide Name | Activity | Reference |

|---|---|---|

| MERF (Tyr-Gly-Gly-Phe-Met-Arg-Phe) | Antinociceptive effects | |

| Cyclic Enkephalin Analogues | µ-opioid receptor agonists | |

| Various Arginine Derivatives | Enzyme activity modulation |

2. Role in Enzyme Activity

Research indicates that arginine residues are critical for the activity of serine proteases, which are involved in blood clotting and other physiological processes. The presence of arginine enhances the hydrolytic activity of these enzymes, making Boc-Arg-OH.HCl valuable in biochemical assays .

3. Applications in Drug Development

Boc-Arg-OH.HCl has been utilized in the development of prodrugs aimed at improving bioavailability. For instance, peptides with masked charges can be transformed into lipophilic prodrugs that are more readily absorbed through biological membranes. This strategy has shown promise in enhancing the pharmacokinetic profiles of therapeutic peptides .

Case Studies

Case Study 1: Prodrug Development

A study focused on synthesizing an arginine derivative with a masked charge to create an effective vasopressin prodrug demonstrated that Boc-Arg-OH.HCl could be activated to release the parent peptide upon enzymatic cleavage in circulation. This approach significantly improved the oral bioavailability of peptides that would otherwise be rapidly degraded .

Case Study 2: Tanning Reactions

In cosmetic chemistry, Boc-Arg-OH.HCl has been studied for its role in stabilizing reactive intermediates during tanning reactions involving dihydroxyacetone. The compound was found to enhance color development kinetics, showcasing its utility beyond traditional biological applications .

Q & A

Q. How should researchers address conflicting literature reports on Boc-Arg-OH.HCl’s melting point?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.